molecular formula C12H15NO3 B12554038 N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide CAS No. 143835-49-8

N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide

Cat. No.: B12554038
CAS No.: 143835-49-8
M. Wt: 221.25 g/mol
InChI Key: GJXGNPLKALIMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide is a chemical compound known for its unique structural and chemical properties. This compound features a cyclopropane ring, which is a three-membered carbon ring, and a hydroxyphenoxyethyl group. The presence of these functional groups makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(4-hydroxyphenoxy)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxyphenoxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide
  • N-[2-(4-Methoxyphenoxy)ethyl]cyclopropanecarboxamide
  • N-[2-(4-Chlorophenoxy)ethyl]cyclopropanecarboxamide

Uniqueness

This compound is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its biological activity. This distinguishes it from similar compounds with different substituents, such as methoxy or chloro groups, which may have different chemical and biological properties.

Properties

CAS No.

143835-49-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-[2-(4-hydroxyphenoxy)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H15NO3/c14-10-3-5-11(6-4-10)16-8-7-13-12(15)9-1-2-9/h3-6,9,14H,1-2,7-8H2,(H,13,15)

InChI Key

GJXGNPLKALIMEF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCOC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.